Silver citrate
Description
Properties
IUPAC Name |
trisilver;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Ag/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTYHQJYVDNJJA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ag+].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Ag3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889420 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-45-4 | |
| Record name | Silver citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisilver citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA421A1J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Sodium Citrate Precipitation Method
The most widely documented synthesis involves reacting silver nitrate (AgNO₃) with sodium citrate (Na₃C₆H₅O₇) under controlled conditions. Stoichiometric amounts of AgNO₃ and Na₃C₆H₅O₇ are dissolved in aqueous solutions, mixed, and stirred to precipitate this compound. The reaction follows:
This method yields >99% purity with a silver content of 63.06% (theoretical: 63.13%). Filtration and washing with water are critical to remove nitrate impurities.
Alkaline Precipitation Using Sodium Hydroxide
This compound can also be synthesized by neutralizing citric acid (C₆H₈O₇) with sodium hydroxide (NaOH) in the presence of AgNO₃:
This route achieves 98.34% yield and 62.95% silver content, demonstrating near-theoretical efficiency.
Ammonium Hydroxide-Mediated Synthesis
Ammonium hydroxide (NH₄OH) serves as an alternative base for pH adjustment. Adding NH₄OH to AgNO₃ and citric acid solutions induces precipitation:
This method yields 98.75% with 62.50% silver content, slightly lower due to ammonium ion interference.
Table 1: Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Ag Content (%) | Theoretical Ag (%) |
|---|---|---|---|
| Sodium Citrate | 99.25 | 63.06 | 63.13 |
| Sodium Hydroxide | 98.34 | 62.95 | 63.13 |
| Ammonium Hydroxide | 98.75 | 62.50 | 63.13 |
Reaction Parameters and Optimization
pH Dependence and Citrate Speciation
The pH of the reaction medium profoundly affects citrate ion speciation, influencing Ag₃C₆H₅O₇ crystallinity and particle size. At pH < 2, citric acid exists primarily as H₃C₆H₅O₇, which weakly complexes Ag⁺, leading to larger crystallites. Above pH 4, citrate transforms into [C₆H₅O₇]³⁻, enhancing Ag⁺ coordination and producing smaller, highly crystalline particles. Studies show that adjusting pH from 1.6 to 5.17 reduces nanoparticle size from 40 nm to 10 nm.
Solubility in Citric Acid Solutions
This compound exhibits minimal solubility in water (0.3 g/L) but dissolves in concentrated citric acid (>4 mol/L) via complexation:
Saturated solutions contain up to 25 g/L Ag⁺, enabling the preparation of stable antimicrobial formulations.
Morphological and Structural Characterization
Crystallinity and XRD Analysis
X-ray diffraction (XRD) confirms that all synthesis routes produce monoclinic Ag₃C₆H₅O₇ with space group P2₁/c. Peaks at 2θ = 10.3°, 20.7°, and 31.2° correspond to (001), (002), and (003) planes, respectively. No impurities (e.g., Ag₂O or AgNO₃) are detected, validating the purity of precipitated products.
Particle Morphology
This compound precipitates as a "curdy white" solid due to rapid nucleation and growth. Transmission electron microscopy (TEM) reveals irregular microcrystals (1–5 μm) with aggregated spherical subunits. This morphology contrasts with gelatinous precipitates of other silver salts (e.g., AgCl), attributed to citrate’s selective adhesion to Ag (111) facets during crystallization.
Functional Properties and Applications
Chemical Reactions Analysis
Thermal Decomposition
Silver citrate undergoes decomposition when heated in inert atmospheres. Differential scanning calorimetry (DSC) studies reveal:
| Decomposition Temperature Range | Energy Release | Product Identified |
|---|---|---|
| 200–210°C | ~220 J/g | Elemental silver (Ag⁰) |
This exothermic process corresponds to the breakdown of Ag₃C₆H₅O₇ into metallic silver, carbon dioxide, and water vapor . XRD analysis confirms the absence of intermediate phases, indicating a direct solid-state decomposition pathway .
Dissolution and Complexation
This compound exhibits low solubility in water (0.3 g/L) but dissolves readily in citric acid solutions through ligand-assisted complexation . Key findings include:
Solubility in Citric Acid
| Citric Acid Concentration (mol/L) | Dissolved Ag⁺ Concentration (g/L) |
|---|---|
| 0.5 | 5.2 |
| 2.0 | 12.8 |
| 4.0 | 19.0 |
The dissolution mechanism involves:
Experimental evidence shows the formation of mixed silver-citrate complexes rather than simple stoichiometric displacement . Aging studies demonstrate partial recrystallization of Ag₃C₆H₅O₇ from saturated solutions over 4 weeks, reducing Ag⁺ concentration by ~32% .
Redox Reactions
This compound participates in oxidation-reduction processes under controlled conditions:
Reduction to Metallic Silver
| Reducing Agent | Reaction Conditions | Nanoparticle Morphology |
|---|---|---|
| NaBH₄ (0.2–1.0 mM) | pH 8–9, 25°C | Spherical (50–80 nm) |
| Ascorbic Acid | pH 6, 60°C | Plates (100–200 nm) |
The reduction mechanism involves citrate-mediated stabilization of {111} crystal facets, directing anisotropic growth in the presence of H₂O₂ . Borohydride concentrations >0.4 mM delay nucleation initiation from 3 to 30 minutes while increasing nanoplate aspect ratios (3–11) .
Ligand Exchange and Stability
This compound demonstrates ligand substitution capabilities:
| Competing Ligand | Observed Behavior | Stability Outcome |
|---|---|---|
| Polyvinylpyrrolidone | Partial ligand displacement | Colloidal stability >8 weeks |
| NH₃ | Complete complex dissolution | [Ag(NH₃)₂]⁺ formation |
FTIR studies confirm citrate retains coordination through carboxylate groups (-COO⁻) even during partial ligand exchange . Hydrogen bonding between citrate hydroxyls and external polymers enhances structural stability in hybrid materials .
pH-Dependent Reactivity
The compound shows marked pH sensitivity:
| pH Range | Dominant Species | Reactivity Profile |
|---|---|---|
| 2–4 | AgH₂C₆H₅O₇ | Rapid Ag⁺ release |
| 5–7 | Ag₃C₆H₅O₇ colloids | Surface-mediated oxidation |
| 8–10 | [Ag(OH)₂]⁻-citrate adducts | Precipitation inhibition |
Acidic conditions promote disintegration through protonation of citrate carboxyl groups, while alkaline environments favor hydroxyl-complex formation .
Scientific Research Applications
Antimicrobial Properties
Overview
Silver citrate exhibits significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. Its mechanism involves the release of silver ions, which disrupt microbial cell membranes and inhibit cellular functions.
Case Study: Antimicrobial Efficacy
Research has demonstrated that this compound solutions possess strong bacteriostatic and bactericidal properties. In one study, this compound was tested against Pseudomonas aeruginosa and showed a log reduction of 7.39, indicating almost complete elimination of the bacteria . This suggests that this compound is more effective than traditional silver nitrate solutions in killing bacteria.
| Pathogen | Log Reduction (this compound) | Log Reduction (Silver Nitrate) |
|---|---|---|
| Pseudomonas aeruginosa | 7.39 | 0.16 |
| Mycobacterium tuberculosis | Effective in preliminary tests | Not specified |
Biomedical Applications
Therapeutic Uses
this compound's biocompatibility makes it suitable for various therapeutic applications. It has been suggested as an enhancer of antimicrobial activity, antioxidant agent, and potential anticancer compound due to the synergistic effects of silver ions and citrate .
Topical Applications
Topically, this compound can be used to treat skin infections, promote wound healing, and manage burns. Its mild disinfectant properties allow it to be safely applied to mucous membranes and skin without causing irritation .
Agricultural Applications
Disinfectant Properties
Silver dihydrogen citrate has been shown to be effective against a wide range of pathogens affecting plants. It serves as a disinfectant in agricultural settings to reduce disease severity in crops .
| Application Area | Effectiveness |
|---|---|
| Grasses and Groundcovers | High |
| Fruit-bearing Plants | Moderate |
| Vegetables | High |
Material Science
Nanoparticle Stabilization
this compound is utilized in the stabilization of silver nanoparticles due to its ability to form stable colloids. These nanoparticles have applications in imaging, sensing, and drug delivery systems .
Summary of Findings
The applications of this compound are vast and varied:
- Antimicrobial Agent: Effective against bacteria such as Pseudomonas aeruginosa and Mycobacterium tuberculosis.
- Biomedical Uses: Used for wound healing and as an antioxidant.
- Agricultural Disinfectant: Reduces plant diseases effectively.
- Material Science: Stabilizes nanoparticles for various technological applications.
Mechanism of Action
The antimicrobial action of silver citrate is primarily due to the release of silver ions (Ag⁺), which interact with microbial cell membranes and proteins. These interactions lead to the disruption of cellular functions, including enzyme activity and DNA replication, ultimately causing cell death . The molecular targets include thiol groups in proteins and enzymes, which are essential for microbial survival .
Comparison with Similar Compounds
Silver Citrate vs. Silver Nitrate (AgNO₃)
- In contrast, this compound exhibits slower ion release due to citrate’s chelation effect, prolonging antimicrobial action while reducing cellular toxicity .
- Toxicity Profile: In murine models, silver nitrate demonstrated higher genotoxicity and acute toxicity compared to citrate-stabilized silver nanoparticles (AgNPs). For instance, silver nitrate induced DNA breaks in bone marrow cells at concentrations similar to citrate-coated AgNPs, but with more severe cytotoxic effects .
Table 1: Key Differences Between this compound and Silver Nitrate
| Property | This compound | Silver Nitrate |
|---|---|---|
| Ag⁺ Release Rate | Slow, controlled | Rapid |
| Acute Toxicity (in vivo) | Low | High |
| Antimicrobial Duration | Prolonged | Short-term |
This compound vs. Other Capping Agents in AgNPs
Citrate is widely used as a capping agent for AgNPs, but its performance varies compared to alternatives like polyvinylpyrrolidone (PVP) and dextran derivatives:
- Colloidal Stability :
Citrate-capped AgNPs show moderate stability in biological media due to electrostatic repulsion. However, in culture media containing proteins or electrolytes, aggregation occurs faster than with PVP-coated AgNPs, which exhibit stronger steric stabilization . - Antibacterial Efficacy :
Citrate-capped AgNPs release Ag⁺ more efficiently than PVP-coated AgNPs, leading to superior antibacterial activity against E. coli and S. aureus. For example, the minimum inhibitory concentration (MIC) for citrate-AgNPs was 13.48 μg/mL against S. aureus, compared to 26.75 μg/mL for PVP-AgNPs . Dextran-coated AgNPs, however, outperformed citrate in biofilm penetration due to enhanced stability and diffusion .
Table 2: Comparison of Capping Agents for AgNPs
This compound vs. Sulfidic Silver Compounds
Sulfidic coatings (e.g., Ag₂S) on silver nanoparticles significantly slow Ag⁺ release compared to citrate-capped AgNPs. While sulfidic coatings enhance long-term stability in harsh environments, they reduce immediate antibacterial efficacy. Citrate’s balance between stability and ion release makes it preferable for applications requiring sustained antimicrobial action without complete passivation .
Mechanistic Insights and Research Findings
- Role of Citrate in Ag⁺ Release :
Citrate binds to AgNPs surfaces, inhibiting oxidative dissolution by excluding oxygen from active sites. However, in solution, free citrate complexes dissolved Ag⁺, reducing free ion concentration and modulating toxicity . - Synthesis and Morphology: Citrate concentration and pH critically influence AgNP morphology. At low pH, citrate promotes triangular or polygonal nanoparticles, while high pH yields spherical/rod-like structures . This contrasts with tannic acid or borohydride-based syntheses, which favor uniform spherical particles .
Biological Activity
Silver citrate is a compound formed by the combination of silver ions and citric acid, known for its significant antimicrobial properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Synthesis and Properties
This compound is synthesized through the reaction of silver nitrate with citric acid. The resulting compound is characterized by its limited solubility in water, which is approximately 1 part in 3500 parts of water, corresponding to about 285 ppm of Ag(I) ions in solution . The complex formation enhances its stability and bioactivity, making it suitable for various biomedical applications.
2. Antimicrobial Activity
This compound exhibits strong bacteriostatic and bactericidal activities against a range of pathogens. Studies have demonstrated that solutions containing this compound can effectively inhibit bacterial growth, particularly against Pseudomonas aeruginosa.
The antimicrobial effects are attributed to several mechanisms:
- Membrane Disruption : Silver ions increase the permeability of bacterial cell membranes.
- Metabolic Interference : Silver disrupts cellular metabolism, leading to the overproduction of reactive oxygen species (ROS), which can be toxic to bacteria .
- Synergistic Effects : The presence of citrate ions may enhance the overall antimicrobial activity through chelation and alteration of local pH .
3.1 Case Studies
A significant study involved testing the bactericidal activity of this compound against Pseudomonas aeruginosa. The results indicated a log reduction of 7.39 in bacterial counts, suggesting nearly complete eradication of the bacteria . In comparison, silver nitrate at equivalent concentrations showed a log reduction of only 0.16, highlighting the superior efficacy of this compound.
| Compound | Log Reduction | Remarks |
|---|---|---|
| This compound | 7.39 | Strong bactericidal activity |
| Silver Nitrate | 0.16 | Minimal bactericidal effect |
3.2 Toxicity Studies
Acute toxicity studies conducted on Sprague-Dawley rats indicated that this compound has a high safety profile. Doses up to 5000 mg/kg were administered without significant adverse effects observed . This suggests that this compound can be considered for therapeutic use with minimal toxicity concerns.
4. Applications in Medicine
This compound's antimicrobial properties make it suitable for various applications:
- Wound Dressings : Its ability to prevent infections in wounds.
- Cosmetic Preservatives : Used as a preservative due to its antimicrobial activity.
- Dental Applications : Effective against dental biofilms and infections .
5.
This compound demonstrates promising biological activity with strong antimicrobial effects and low toxicity, making it an attractive candidate for various biomedical applications. Further research is warranted to explore its full potential and mechanisms in clinical settings.
Q & A
What experimental protocols ensure reproducible synthesis of high-purity silver citrate nanoparticles in aqueous systems?
Basic Research Question
Methodological Answer:
this compound nanoparticle synthesis requires controlled parameters to minimize contamination and ensure colloidal stability. Citrate acts as both a reducing agent and stabilizer, so stoichiometric ratios of silver nitrate to sodium citrate must be optimized. Protocols from analogous citrate-stabilized nanosilver systems recommend:
- pH control (5–8) to balance ion release and particle aggregation .
- Oxygen exclusion (via nitrogen purging) to prevent oxidative dissolution during synthesis .
- Temperature modulation (0–37°C) to regulate reaction kinetics .
Validate purity via centrifugal ultrafiltration and atomic absorption spectroscopy (AAS) to quantify free Ag⁺ ions .
How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound across studies?
Advanced Research Question
Methodological Answer:
Data discrepancies often arise from variability in experimental design. To address this:
- Standardize test parameters : Use ISO 20776-1 guidelines for antimicrobial susceptibility testing, including consistent inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and exposure time .
- Control for ionic interference : Measure free Ag⁺ concentrations using ion-selective electrodes, as citrate ligands may chelate silver ions, altering bioavailability .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from peer-reviewed studies, accounting for variables like pH, nanoparticle size, and microbial strain differences .
What advanced spectroscopic techniques are optimal for characterizing this compound nanoparticle surface interactions?
Basic Research Question
Methodological Answer:
Surface chemistry profoundly impacts reactivity. Recommended techniques include:
- X-ray photoelectron spectroscopy (XPS) : Quantifies surface-bound citrate ligands and oxidation states of Ag .
- Dynamic light scattering (DLS) : Monitors colloidal stability and hydrodynamic diameter under varying ionic strengths .
- UV-Vis-NIR spectroscopy : Tracks plasmon resonance shifts (400–450 nm) to infer particle aggregation or dissolution .
For reproducibility, pre-treat samples with dialysis to remove unbound citrate .
How do environmental factors (pH, organic matter) influence the persistence of this compound nanoparticles in aquatic systems?
Advanced Research Question
Methodological Answer:
Environmental persistence is governed by dissolution kinetics and adsorption processes. Methodological approaches include:
- Kinetic modeling : Use the empirical rate law , derived for citrate-stabilized nanosilver, to predict dissolution under varying pH (3–9) and dissolved organic carbon (DOC) levels .
- Long-term stability assays : Incubate nanoparticles with humic/fulvic acids (5–20 mg/L) and measure Ag⁺ release via AAS over 30 days .
- Thermodynamic analysis : Calculate solubility equilibria using Nernst equations to predict Ag(0) oxidation under aerobic vs. anaerobic conditions .
What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?
Advanced Research Question
Methodological Answer:
Dose-response analysis requires nonlinear regression models to account for threshold effects:
- Hill equation : Fit sigmoidal curves to EC₅₀ data, adjusting cooperativity coefficients for Ag⁺-ligand binding .
- ANOVA with post-hoc tests : Compare toxicity across multiple concentrations, controlling for covariates like cell type and exposure duration .
- Bootstrap resampling : Estimate confidence intervals for low-dose extrapolations where data variability is high .
How can researchers design experiments to distinguish between nanoparticle-specific and ionic silver effects in biological assays?
Advanced Research Question
Methodological Answer:
Decoupling nanoparticle vs. ionic effects requires:
- Centrifugal filtration : Separate nanoparticles (retentate) from free Ag⁺ (filtrate) post-incubation .
- Parallel dosing : Compare biological responses to (a) intact nanoparticles, (b) Ag⁺ solutions (matching filtrate concentrations), and (c) particle-free supernatants .
- Surface passivation : Coat nanoparticles with inert polymers (e.g., PEG) to isolate ionic contributions .
What quality control measures are critical when replicating this compound synthesis protocols from literature?
Basic Research Question
Methodological Answer:
Ensure reproducibility through:
- Batch-to-batch consistency : Use identical reagent sources (e.g., Sigma-Aldrich AgNO₃, ≥99.0%) and ultrapure water (18.2 MΩ·cm) .
- In-process monitoring : Track reaction progress via real-time pH and redox potential measurements .
- Reference materials : Include citrate-stabilized silver standards (e.g., NIST RM 8013) for instrumental calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
